molecular formula C12H12N2O2 B1469245 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340080-49-0

1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1469245
CAS RN: 1340080-49-0
M. Wt: 216.24 g/mol
InChI Key: FWAQIXVOJDGXGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular weight of “1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid” is 216.24 g/mol. The IR spectrum shows peaks at 3278 cm−1 (–OH), 1576 cm−1 (acid –C=O), and 1510 cm−1 (acid –C–O) .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The aza-Michael addition of 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h); consequently, the 3-(pyrazol-1-yl)azetidine adducts 4j, 4k, and 4l reached 83%, 82%, and 73% yields, respectively .


Physical And Chemical Properties Analysis

The compound has a melting point of 286°C (dec.) (lit.) . The 1H NMR (DMSO-d6-D2O 300 MHz) δ (ppm): 1.40–1.61 (6H, m, cyclopentyl–CH2), 1.76–1.82 (2H, m, cyclopentyl–CH2), 3.08 (1H, t, J = 8.4 Hz, cyclopentyl–CH), 3.53–3.55 (1H, m, azetidine–CH), 3.80–3.99 (4H, m, azetidine–CH2) .

Scientific Research Applications

Peptide Synthesis

“1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid” is a valuable compound in the field of peptide synthesis. Its structure allows for the introduction of azetidine rings into peptides, which can significantly alter the conformation and, consequently, the biological activity of the peptide. This can be particularly useful in the development of new therapeutic peptides with enhanced stability and efficacy .

Drug Discovery

The unique structure of this compound, featuring both azetidine and carboxylic acid functionalities, makes it a versatile intermediate in medicinal chemistry. It can serve as a scaffold for the synthesis of novel drug candidates, potentially leading to the discovery of new treatments for various diseases .

Agrochemical Research

In agrochemical research, “1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid” can be used to create new compounds with potential applications as pesticides or herbicides. Its cyanophenyl group could interact with specific enzymes or receptors in pests, offering a new approach to crop protection .

Material Science

This compound’s rigid structure can be exploited in material science, particularly in the creation of polymers with specific mechanical properties. The azetidine ring could impart toughness and resilience when incorporated into polymer chains .

Bioconjugation

Bioconjugation techniques often require linkers that are stable, yet reactive under certain conditions. “1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid” could serve as a linker in the development of antibody-drug conjugates (ADCs) or other protein-based therapeutics, providing a stable connection between the therapeutic agent and the targeting molecule .

Targeted Protein Degradation

The compound is useful as a rigid linker in PROTAC (proteolysis targeting chimera) development for targeted protein degradation. It can help in the design of bifunctional molecules that bring together ubiquitin ligases and target proteins, leading to the latter’s degradation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Future research may focus on further exploring the unique reactivity of azetidines and their potential applications in various fields.

properties

IUPAC Name

1-[(3-cyanophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-5-9-2-1-3-10(4-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAQIXVOJDGXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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